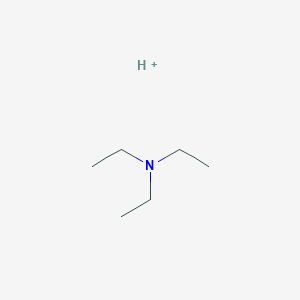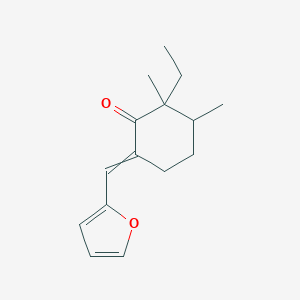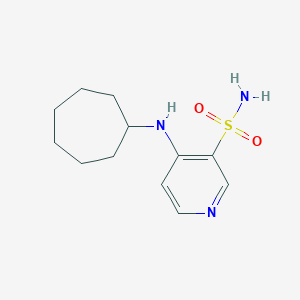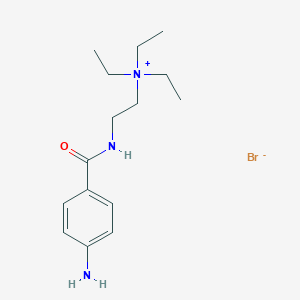![molecular formula C17H21N3O5S B231648 Ethyl 3-[(3-isopropoxyanilino)sulfonyl]-4-pyridinylcarbamate](/img/structure/B231648.png)
Ethyl 3-[(3-isopropoxyanilino)sulfonyl]-4-pyridinylcarbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 3-[(3-isopropoxyanilino)sulfonyl]-4-pyridinylcarbamate, also known as EIPCC, is a chemical compound that has attracted the attention of scientists due to its potential applications in scientific research. This compound has been synthesized using various methods and has been studied extensively for its mechanism of action, biochemical and physiological effects, and advantages and limitations in laboratory experiments.
Wirkmechanismus
The mechanism of action of Ethyl 3-[(3-isopropoxyanilino)sulfonyl]-4-pyridinylcarbamate involves its selective cleavage by proteases. This compound contains a peptide bond that is specifically recognized and cleaved by proteases such as cathepsins. Upon cleavage, this compound releases a fluorescent product that can be detected using various techniques.
Biochemical and Physiological Effects:
This compound has been shown to have minimal toxicity and does not affect cell viability or proliferation. However, its use as a fluorescent probe for protease activity can provide valuable insights into various biochemical and physiological processes such as apoptosis, inflammation, and cancer progression.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using Ethyl 3-[(3-isopropoxyanilino)sulfonyl]-4-pyridinylcarbamate as a fluorescent probe is its high selectivity for proteases. This allows for the detection of specific proteases in complex biological samples. However, this compound has some limitations in lab experiments. Its fluorescence signal can be affected by various factors such as pH, temperature, and the presence of other molecules. Therefore, careful optimization of experimental conditions is required for accurate detection of protease activity.
Zukünftige Richtungen
There are several future directions for research on Ethyl 3-[(3-isopropoxyanilino)sulfonyl]-4-pyridinylcarbamate. One potential area of research is the development of new fluorescent probes based on the structure of this compound. These probes could have improved selectivity and sensitivity for protease detection. Another area of research is the application of this compound in vivo for the detection of protease activity in animal models. This could provide valuable insights into the role of proteases in various physiological processes and diseases. Additionally, the development of this compound-based biosensors for point-of-care diagnostics is another potential future direction for research.
Synthesemethoden
Ethyl 3-[(3-isopropoxyanilino)sulfonyl]-4-pyridinylcarbamate can be synthesized using various methods. One of the most common methods is the reaction of 3-(3-isopropoxyanilino)sulfonyl chloride with ethyl 4-pyridinecarboxylate in the presence of a base such as triethylamine. This reaction results in the formation of this compound as a white solid with a yield of around 70%.
Wissenschaftliche Forschungsanwendungen
Ethyl 3-[(3-isopropoxyanilino)sulfonyl]-4-pyridinylcarbamate has been extensively studied for its potential applications in scientific research. One of the most promising applications of this compound is its use as a fluorescent probe for the detection of proteases. This compound can be selectively cleaved by proteases, resulting in a fluorescent signal that can be detected using various techniques such as fluorescence microscopy and flow cytometry. This makes this compound a valuable tool for studying protease activity in cells and tissues.
Eigenschaften
Molekularformel |
C17H21N3O5S |
|---|---|
Molekulargewicht |
379.4 g/mol |
IUPAC-Name |
ethyl N-[3-[(3-propan-2-yloxyphenyl)sulfamoyl]pyridin-4-yl]carbamate |
InChI |
InChI=1S/C17H21N3O5S/c1-4-24-17(21)19-15-8-9-18-11-16(15)26(22,23)20-13-6-5-7-14(10-13)25-12(2)3/h5-12,20H,4H2,1-3H3,(H,18,19,21) |
InChI-Schlüssel |
RFNVMZNQLSTWOU-UHFFFAOYSA-N |
SMILES |
CCOC(=O)NC1=C(C=NC=C1)S(=O)(=O)NC2=CC(=CC=C2)OC(C)C |
Kanonische SMILES |
CCOC(=O)NC1=C(C=NC=C1)S(=O)(=O)NC2=CC(=CC=C2)OC(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[2-Chloro-2-(methylsulfinyl)vinyl]thiophene](/img/structure/B231565.png)
![[(4-Phenyl-1,3-butadienyl)sulfinyl]benzene](/img/structure/B231570.png)




![2-[(Benzyloxy)methyl]proline](/img/structure/B231576.png)
![2-(1,3-Dithian-2-ylidene)-9-methyl-9-azabicyclo[4.2.1]nonane](/img/structure/B231579.png)
![2-[1-(2,4,5-Trimethoxyphenyl)prop-2-enyl]phenol](/img/structure/B231589.png)





